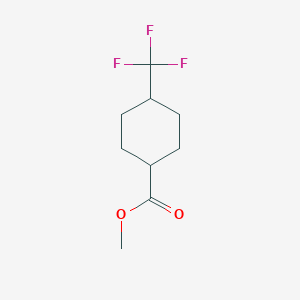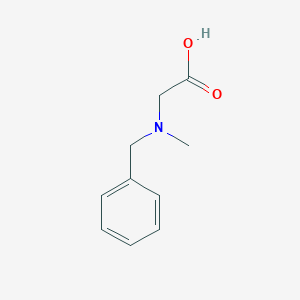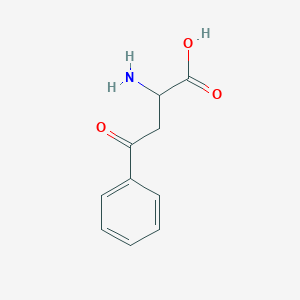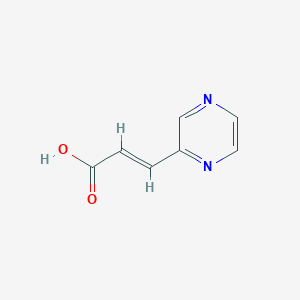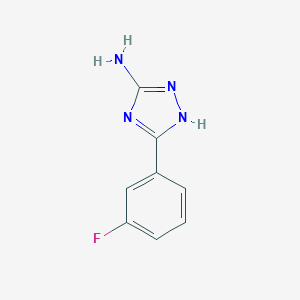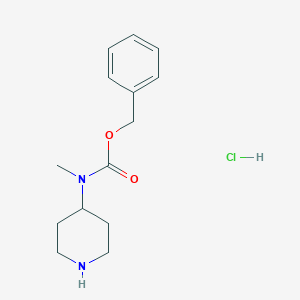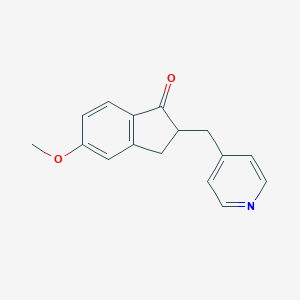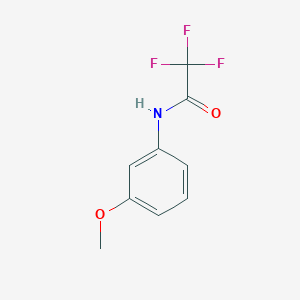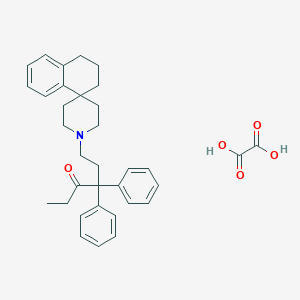![molecular formula C26H31O11P B175646 [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate CAS No. 128473-05-2](/img/structure/B175646.png)
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate, also known as [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate, is a useful research compound. Its molecular formula is C26H31O11P and its molecular weight is 550.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Research on similar complex organic compounds involves their chemical synthesis and structural analysis. For example, studies on phenylacetic acid derivatives and their structural determination through various spectroscopic methods can provide a foundation for understanding the synthesis and characterization of complex molecules (Varma et al., 2006).
Novel Synthesis Approaches
- Novel approaches to the synthesis of complex molecules, including various phosphotriesters and their potential as biologically active compounds, highlight the innovative methods used in creating and studying new chemical entities (Farrow et al., 1990).
Bioactive Compound Discovery
- The search for bioactive compounds from natural sources, such as marine or fungal organisms, often leads to the discovery of complex molecules with unique structures and potential therapeutic applications. For instance, the isolation of new compounds from the marine fungus Nigrospora sphaerica demonstrates the ongoing efforts to uncover novel molecules from nature (Zhang et al., 2009).
Catalysis and Asymmetric Synthesis
- Complex organic molecules often play a role in catalysis and asymmetric synthesis, leading to the development of new methods for producing enantiomerically pure compounds. Research in this area can lead to significant advancements in synthetic chemistry and the production of pharmaceuticals (Imamoto et al., 2012).
Antimicrobial and Antioxidant Studies
- The evaluation of complex molecules for their antimicrobial and antioxidant properties is a common theme in research. Understanding the biological activities of these compounds can lead to the development of new drugs and therapeutic agents (Ismail et al., 2004).
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31O11P/c1-17-23(34-18(2)27)24(35-19(3)28)25(36-20(4)29)26(33-17)37-38(30,31-15-21-11-7-5-8-12-21)32-16-22-13-9-6-10-14-22/h5-14,17,23-26H,15-16H2,1-4H3/t17-,23+,24+,25-,26+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNWTIPOHXJOT-WPDUGNQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31O11P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-2-methyloxan-3-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

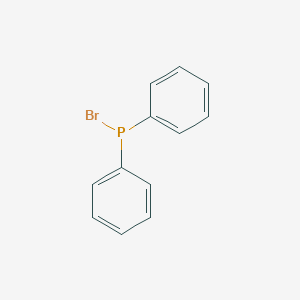
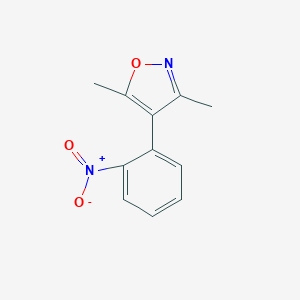
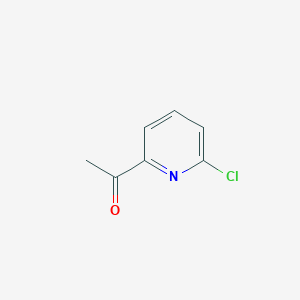
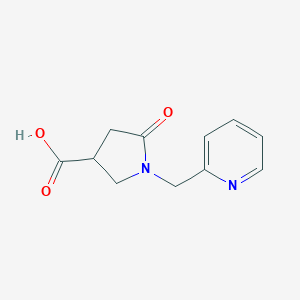
![1-[4-(4-Fluorophenoxy)phenyl]methanamine](/img/structure/B175573.png)
